molecular formula C43H38N6O2 B582104 Dehydro N2-Triphenylmethyl Olmesartan CAS No. 1797891-24-7

Dehydro N2-Triphenylmethyl Olmesartan

Cat. No.: B582104
CAS No.: 1797891-24-7
M. Wt: 670.817
InChI Key: KTNYADYTDJJIRS-UHFFFAOYSA-N
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Description

Dehydro N2-Triphenylmethyl Olmesartan is a derivative of Olmesartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by the presence of a triphenylmethyl group and a dehydro modification, which potentially alters its pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro N2-Triphenylmethyl Olmesartan typically involves the modification of Olmesartan or its intermediates. One common method includes the reaction of N-Trityl Olmesartan Ethyl Ester with specific reagents to introduce the dehydro functionality . The reaction conditions often involve the use of organic solvents and catalysts under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Dehydro N2-Triphenylmethyl Olmesartan undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound .

Mechanism of Action

Dehydro N2-Triphenylmethyl Olmesartan exerts its effects by blocking the angiotensin II receptor, similar to Olmesartan. This action prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The presence of the triphenylmethyl group and the dehydro modification may enhance its binding affinity and selectivity for the receptor, potentially leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    Olmesartan Medoxomil: A prodrug of Olmesartan, commonly used in the treatment of hypertension.

    Valsartan: Another angiotensin II receptor antagonist with similar therapeutic applications.

    Losartan: The first angiotensin II receptor antagonist developed, widely used for hypertension and heart failure.

Uniqueness

Dehydro N2-Triphenylmethyl Olmesartan is unique due to its structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications could potentially enhance its efficacy and reduce side effects compared to other angiotensin II receptor antagonists .

Properties

IUPAC Name

5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H38N6O2/c1-4-16-38-44-39(30(2)3)40(42(50)51)48(38)29-31-25-27-32(28-26-31)36-23-14-15-24-37(36)41-45-47-49(46-41)43(33-17-8-5-9-18-33,34-19-10-6-11-20-34)35-21-12-7-13-22-35/h5-15,17-28H,2,4,16,29H2,1,3H3,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNYADYTDJJIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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